molecular formula C19H27FN2O2 B7133355 N-[3-[2-(3-fluorophenyl)-3-methylpyrrolidin-1-yl]-3-oxopropyl]-3-methylbutanamide

N-[3-[2-(3-fluorophenyl)-3-methylpyrrolidin-1-yl]-3-oxopropyl]-3-methylbutanamide

Cat. No.: B7133355
M. Wt: 334.4 g/mol
InChI Key: URJGPKUGEHLCCB-UHFFFAOYSA-N
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Description

N-[3-[2-(3-fluorophenyl)-3-methylpyrrolidin-1-yl]-3-oxopropyl]-3-methylbutanamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a fluorophenyl group, a pyrrolidine ring, and a butanamide moiety, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

N-[3-[2-(3-fluorophenyl)-3-methylpyrrolidin-1-yl]-3-oxopropyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27FN2O2/c1-13(2)11-17(23)21-9-7-18(24)22-10-8-14(3)19(22)15-5-4-6-16(20)12-15/h4-6,12-14,19H,7-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJGPKUGEHLCCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C2=CC(=CC=C2)F)C(=O)CCNC(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(3-fluorophenyl)-3-methylpyrrolidin-1-yl]-3-oxopropyl]-3-methylbutanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 3-fluorobenzaldehyde, the pyrrolidine ring is formed through a cyclization reaction with a secondary amine.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, often using a fluorinated benzene derivative.

    Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the pyrrolidine derivative and a butanoyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[3-[2-(3-fluorophenyl)-3-methylpyrrolidin-1-yl]-3-oxopropyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-[2-(3-fluorophenyl)-3-methylpyrrolidin-1-yl]-3-oxopropyl]-3-methylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-[2-(3-fluorophenyl)-3-methylpyrrolidin-1-yl]-3-oxopropyl]-3-methylbutanamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[2-(3-chlorophenyl)-3-methylpyrrolidin-1-yl]-3-oxopropyl]-3-methylbutanamide
  • N-[3-[2-(3-bromophenyl)-3-methylpyrrolidin-1-yl]-3-oxopropyl]-3-methylbutanamide

Uniqueness

N-[3-[2-(3-fluorophenyl)-3-methylpyrrolidin-1-yl]-3-oxopropyl]-3-methylbutanamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its chloro- and bromo- counterparts. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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